molecular formula C24H21N3 B13715498 Bis(2-phenylaminophenyl)amine

Bis(2-phenylaminophenyl)amine

Cat. No.: B13715498
M. Wt: 351.4 g/mol
InChI Key: PUKLYMOOIRJRDS-UHFFFAOYSA-N
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Description

Bis(2-phenylaminophenyl)amine is an organic compound characterized by the presence of two phenylamine groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylaminophenyl)amine typically involves the reaction of 2-aminophenylamine with benzaldehyde under reflux conditions in a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-phenylaminophenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Functionalized phenylamines with various substituents.

Scientific Research Applications

Bis(2-phenylaminophenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-phenylaminophenyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Bis(2-phenylaminophenyl)amine is unique due to its specific electronic properties and structural configuration, which make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its ability to undergo various chemical transformations and interact with biological targets further enhances its versatility and potential utility in scientific research.

Properties

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

2-N-(2-anilinophenyl)-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C24H21N3/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18,25-27H

InChI Key

PUKLYMOOIRJRDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4

Origin of Product

United States

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